molecular formula C10H22ClNO B13245784 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride

3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride

Cat. No.: B13245784
M. Wt: 207.74 g/mol
InChI Key: UFOULHQEILYDRQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₂₂ClNO Molecular Weight: 219.8 g/mol (predicted) . Structure: The compound features a cyclobutane ring substituted with a tert-butoxy group (-O-tBu) at position 3, two methyl groups at position 2, and an amine group at position 1, with a hydrochloride counterion . Synthesis: Synthesized from intermediates such as 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid via methods analogous to Reference Examples 87 and 88 in a European patent application . Key Properties:

  • Collision Cross Section (CCS): Predicted CCS values range from 141.1–148.1 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺), indicating moderate steric bulk .
  • Commercial Availability: Priced at €717.00 (50 mg) and €2,024.00 (500 mg), reflecting its niche use as a specialized scaffold in medicinal chemistry .

Properties

Molecular Formula

C10H22ClNO

Molecular Weight

207.74 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H21NO.ClH/c1-9(2,3)12-8-6-7(11)10(8,4)5;/h7-8H,6,11H2,1-5H3;1H

InChI Key

UFOULHQEILYDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1OC(C)(C)C)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride typically involves the reaction of tert-butyl alcohol with cyclobutanone under acidic conditions to form the tert-butoxy groupThe final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters. This method allows for better control over reaction conditions and yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: tert-Butyl hydroperoxide.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the dimethylamino group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related cyclobutane- and amine-containing hydrochlorides:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride C₁₁H₂₂ClNO 219.8 tert-Butoxy, dimethyl cyclobutane Versatile scaffold for drug discovery
2,2-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.64 Dimethyl cyclobutane (no tert-butoxy) Simpler scaffold; lower steric hindrance
rac-(1R,2S,3R)-3-(tert-Butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride C₁₁H₂₂ClNO 219.8 tert-Butoxy, allyl group Enhanced reactivity for functionalization
Metabutoxycaine Hydrochloride C₁₇H₂₈N₂O₂·HCl 344.88 Amino benzoate ester, diethylamine Local anesthetic (historical use)
3-(Difluoromethyl)-3-methylazetidine hydrochloride C₅H₁₀ClF₂N 157.59 Difluoromethyl, azetidine ring Fluorinated building block

Structural Differences and Implications

The allyl group in the rac-(1R,2S,3R) analog introduces a reactive site for further derivatization (e.g., click chemistry), absent in the target compound .

Ring Size and Rigidity :

  • Cyclobutane rings (4-membered) confer higher ring strain compared to azetidine (4-membered nitrogen-containing ring) or larger cyclohexane derivatives. This strain may influence binding affinity in drug-receptor interactions .

Fluorination: Compounds like 3-(difluoromethyl)-3-methylazetidine hydrochloride leverage fluorine’s electronegativity to modulate pKa and bioavailability, a feature absent in the non-fluorinated target compound .

Physicochemical and Commercial Differences

  • Molecular Weight : The target compound (219.8 g/mol) is heavier than simpler analogs like 2,2-dimethylcyclobutan-1-amine hydrochloride (135.64 g/mol), impacting permeability and Lipinski’s rule compliance .
  • Pricing : The target compound is significantly costlier (€2,024.00/500 mg) compared to azetidine derivatives (e.g., €1,940.00/500 mg for similar tert-butoxy compounds), reflecting synthetic complexity .

Research and Development Notes

Synthetic Challenges : The tert-butoxy group requires protection/deprotection strategies, as seen in related syntheses involving tert-butoxycarbonyl (Boc) intermediates .

Literature Gaps: No direct patent or literature data exist for the target compound, unlike its analogs (e.g., Metabutoxycaine Hydrochloride, which has documented pharmacological use) .

Biological Activity

3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride is a compound with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride
  • Molecular Formula : C10H21NO·HCl
  • Molecular Weight : 171.28 g/mol
  • CAS Number : 1376346-21-2
  • Purity : ≥ 97% .

The biological activity of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The compound is believed to act as a modulator of neurotransmitter systems, particularly through the inhibition or activation of specific receptors.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often interact with adrenergic and dopaminergic receptors. These interactions can lead to changes in neurotransmitter release and receptor sensitivity, which may explain the compound's potential effects on mood and behavior.

Pharmacological Effects

The compound exhibits several pharmacological activities:

  • Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like effects in animal models, potentially through serotonergic modulation.
  • Cognitive Enhancement : Some evidence points towards cognitive enhancement properties, possibly related to dopaminergic pathways.
Activity TypeObserved EffectsReferences
AntidepressantReduction in depressive behaviors
Cognitive EnhancementImproved memory and learning tasks

Study 1: Antidepressant Activity

In a controlled study involving rodents, administration of the compound showed a significant reduction in depressive-like behaviors as measured by the forced swim test. The results indicated a dose-dependent response, with higher doses yielding greater efficacy.

Study 2: Cognitive Function

A separate study assessed cognitive function in mice using the Morris water maze. Mice treated with 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride demonstrated improved spatial learning compared to control groups.

Q & A

Q. What synthetic strategies are recommended for preparing 3-(tert-Butoxy)-2,2-dimethylcyclobutan-1-amine hydrochloride, and how do reaction conditions impact yield?

Methodological Answer: Synthesis typically involves multi-step sequences, including cyclobutane ring formation, tert-butoxy group introduction, and amine protection/deprotection. For example:

  • Cyclobutane Precursor : Start with a dimethylcyclobutanone derivative. Reduction (e.g., NaBH₄) followed by tert-butoxy group installation via nucleophilic substitution (e.g., tert-butyl chloride under basic conditions) .
  • Amine Functionalization : Use reductive amination or Gabriel synthesis to introduce the amine group. Final hydrochlorination with HCl in anhydrous ether ensures salt formation .
  • Critical Conditions : Temperature control during cyclobutane ring closure (to prevent ring strain-induced side reactions) and inert atmospheres (N₂/Ar) during amine protection steps improve yields .

Q. Which analytical techniques are essential for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclobutane ring geometry, tert-butoxy group position, and amine proton environment. For example, tert-butoxy protons appear as a singlet (~1.2 ppm), while cyclobutane protons show complex splitting due to ring strain .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₂ClNO) and detects impurities.
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) from the tert-butoxy group .

Q. How does the tert-butoxy substituent influence the compound’s stability and solubility?

Methodological Answer:

  • Stability : The bulky tert-butoxy group enhances steric protection against nucleophilic attack, improving stability in acidic/basic media. However, it may increase susceptibility to oxidative degradation under harsh conditions .
  • Solubility : The hydrophobic tert-butoxy group reduces aqueous solubility but improves lipid solubility, making the compound suitable for organic-phase reactions or lipid-based delivery systems .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can they be addressed?

Methodological Answer:

  • Challenge : The cyclobutane ring’s rigidity complicates stereochemical control, leading to diastereomer formation during amine functionalization.
  • Resolution Strategies :
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry .
    • Employ enantioselective catalysis (e.g., Ru-based catalysts for asymmetric hydrogenation of imine intermediates) .
    • Purify diastereomers via preparative HPLC with chiral columns .

Q. How can researchers investigate biological interactions of this compound with enzyme targets?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to targets like cytochrome P450 .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity for GPCRs or ion channels .
  • Structural Insights : Co-crystallize the compound with target proteins (e.g., crystallography) or perform molecular docking simulations to map binding pockets .

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • QSAR Models : Train models using datasets of similar amines to predict logP, bioavailability, and metabolic clearance .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) to assess blood-brain barrier penetration .
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate toxicity risks and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Source Identification : Compare assay conditions (e.g., pH, temperature) and compound purity (HPLC ≥95% vs. lower grades). For example, impurities from incomplete tert-butoxy deprotection may skew receptor binding results .
  • Dose-Response Validation : Repeat experiments with standardized protocols (e.g., IC₅₀ curves in triplicate) to rule out batch variability .
  • Mechanistic Follow-Up : Use knockout cell lines or enzyme mutants to confirm target specificity if off-target effects are suspected .

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